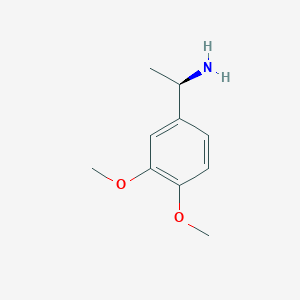

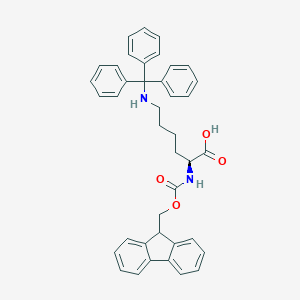

(5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

(5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a chemical compound that belongs to the class of benzazepines. It has been studied for its potential applications in the field of medicine and pharmacology.

作用机制

The mechanism of action of ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol involves its interaction with various neurotransmitter systems in the brain. It has been found to modulate the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, behavior, and cognition.

生化和生理效应

Studies have shown that ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF) and activate the extracellular signal-regulated kinase (ERK) pathway, which are involved in neuroprotection and neuroplasticity.

实验室实验的优点和局限性

One of the advantages of using ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol in lab experiments is its ability to modulate multiple neurotransmitter systems, which makes it a potential candidate for the treatment of various neurological disorders. However, its complex mechanism of action and potential side effects need to be further studied to determine its safety and efficacy.

未来方向

There are several future directions for the study of ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol. One direction is to investigate its potential use in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis. Another direction is to study its potential interactions with other drugs and its safety in combination therapy. Additionally, further studies are needed to determine the optimal dosage and administration route for ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol.

合成方法

The synthesis of ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol involves the condensation of 2-phenylethylamine with 3,4-dihydro-2H-pyran-2-carboxylic acid followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification through column chromatography.

科研应用

((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has been studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antidepressant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

性质

CAS 编号 |

105301-43-7 |

|---|---|

产品名称 |

(5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |

分子式 |

C18H21NO |

分子量 |

267.4 g/mol |

IUPAC 名称 |

(5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |

InChI |

InChI=1S/C18H21NO/c1-13-10-15-8-9-19(2)12-17(16(15)11-18(13)20)14-6-4-3-5-7-14/h3-7,10-11,17,20H,8-9,12H2,1-2H3/t17-/m1/s1 |

InChI 键 |

VIIFGDUCRDGNRG-QGZVFWFLSA-N |

手性 SMILES |

CC1=CC2=C(C=C1O)[C@H](CN(CC2)C)C3=CC=CC=C3 |

SMILES |

CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3 |

规范 SMILES |

CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3 |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]](/img/structure/B20875.png)